

Structural Elucidation of 4-(4-Methylphenethyl)-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Methylphenethyl)-3-thiosemicarbazide

Cat. No.: B1302243

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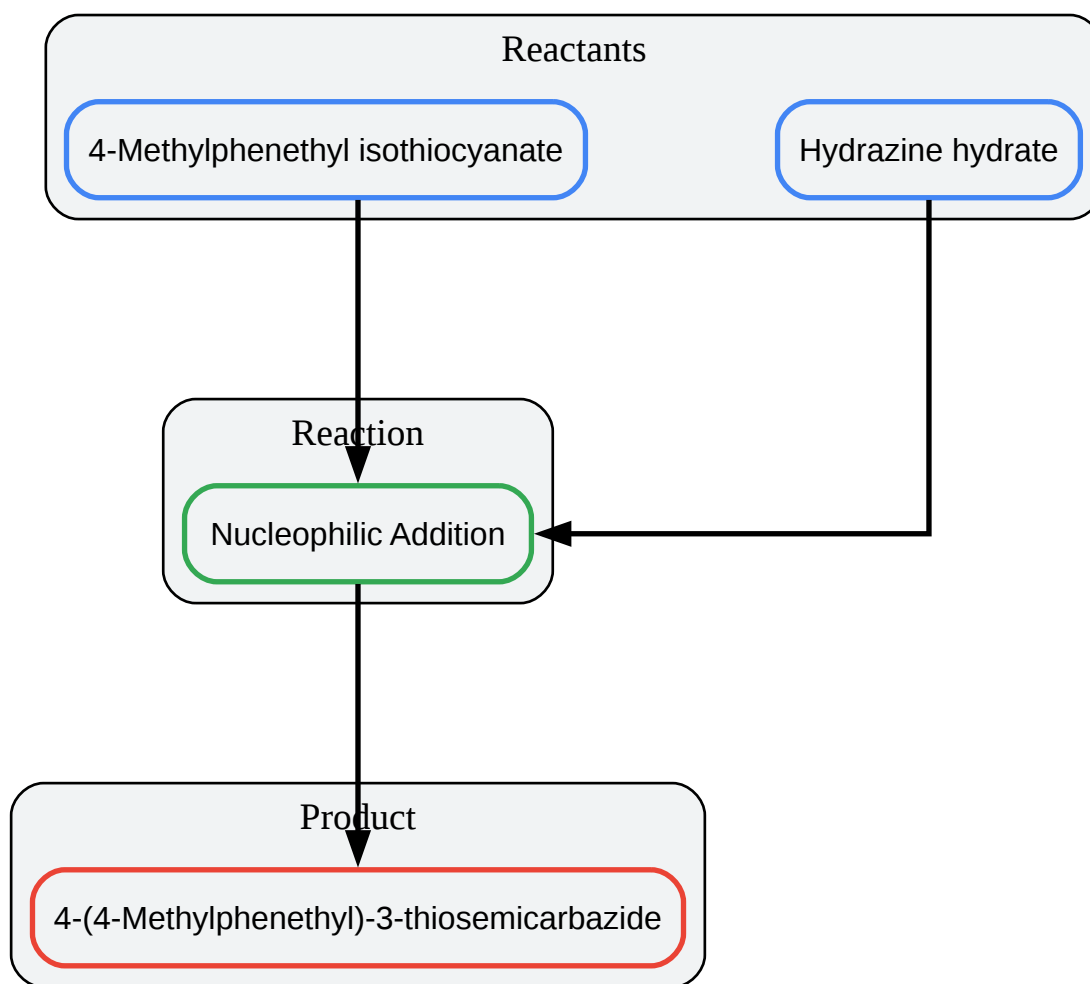
This technical guide provides a comprehensive overview of the structural elucidation of the novel thiosemicarbazide derivative, **4-(4-Methylphenethyl)-3-thiosemicarbazide**.

Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, making the characterization of new derivatives a critical aspect of drug discovery and development. This document outlines the synthetic protocol, detailed experimental procedures for spectroscopic analysis, and a summary of the expected analytical data.

Synthesis

The synthesis of **4-(4-Methylphenethyl)-3-thiosemicarbazide** is achieved through a nucleophilic addition reaction between 4-methylphenethyl isothiocyanate and hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiosemicarbazide.

DOT Script of the Synthesis Pathway



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Caption: General synthesis pathway for **4-(4-Methylphenethyl)-3-thiosemicarbazide**.

Experimental Protocols

Synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide

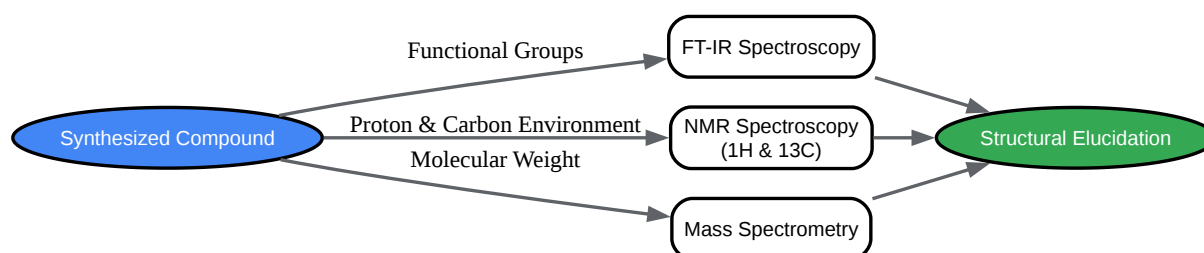
A solution of 4-methylphenethyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol is cooled in an ice bath. To this, a solution of hydrazine hydrate (1.1 equivalents) in the same solvent is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, typically 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Analysis

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

DOT Script of the Experimental Workflow



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Caption: Experimental workflow for the structural elucidation of the target compound.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **4-(4-Methylphenethyl)-3-thiosemicarbazide**, based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3350-3150	N-H stretching (asymmetric and symmetric)
3050-3000	Aromatic C-H stretching
2950-2850	Aliphatic C-H stretching
1600-1580	N-H bending
1550-1500	C=C aromatic ring stretching
1350-1250	C=S stretching

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.2 - 9.5	Singlet	1H	-NH-CS-
7.8 - 8.2	Singlet	1H	-CH ₂ -NH-
7.1 - 7.3	Multiplet	4H	Aromatic protons
4.5 - 4.8	Broad Singlet	2H	-NH ₂
3.5 - 3.8	Quartet	2H	-CH ₂ -NH-
2.8 - 3.0	Triplet	2H	Ar-CH ₂ -
2.3 - 2.4	Singlet	3H	Ar-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~180	C=S
135 - 140	Quaternary aromatic carbons
128 - 130	Aromatic CH carbons
45 - 50	-CH ₂ -NH-
34 - 38	Ar-CH ₂ -
~21	Ar-CH ₃

Mass Spectrometry (MS) Data

m/z	Assignment
209.10	[M] ⁺ (Molecular ion)
Various	Fragmentation pattern consistent with the structure

Conclusion

The structural elucidation of **4-(4-Methylphenethyl)-3-thiosemicarbazide** is accomplished through a systematic approach involving synthesis followed by comprehensive spectroscopic analysis. The combined data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provide unambiguous evidence for the proposed chemical structure. This foundational characterization is a prerequisite for any further investigation into the biological activities and potential therapeutic applications of this novel compound. Researchers and drug development professionals can utilize this guide as a reference for the synthesis and characterization of similar thiosemicarbazide derivatives.

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